D-Tryptophan1,1-DimethylethylEsterHydrochloride
Description
The compound D-Tryptophan 1,1-Dimethylethyl Ester Hydrochloride (alternatively referred to as D-Tryptophan methyl ester hydrochloride in some sources) is a chiral tryptophan derivative. While the exact nomenclature may vary, its core structure consists of a tryptophan backbone esterified with a methyl or tert-butyl group and stabilized as a hydrochloride salt. Key properties derived from the evidence include:
- Molecular formula: C₁₂H₁₅ClN₂O₂ .
- Average mass: 254.714 g/mol .
- Stereochemistry: Contains one defined stereocenter (D-configuration) .
- Physical state: Likely a crystalline solid, inferred from similar compounds like DL-α-Methyltryptophan methyl ester hydrochloride .
This compound is used in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules, such as tachykinin antagonists . Its stereochemistry and ester group influence solubility, stability, and receptor binding efficacy.
Properties
Molecular Formula |
C15H21ClN2O2 |
|---|---|
Molecular Weight |
296.79 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H |
InChI Key |
MEBSYCWJZVVILK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous conditions are preferred.
Catalyst: Acidic catalysts like hydrochloric acid.
Temperature: Controlled temperatures to avoid decomposition.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant volumes.
Purification: Techniques like crystallization and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form amines.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
D-Tryptophan1,1-DimethylethylEsterHydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in amino acid metabolism.
Pathways: Participates in pathways related to protein synthesis and neurotransmitter production.
Comparison with Similar Compounds
L-Tryptophan Methyl Ester Hydrochloride
- Structure : L-isomer of tryptophan methyl ester hydrochloride.
DL-α-Methyltryptophan Methyl Ester Hydrochloride
- Structure : Racemic mixture (D/L isomers) with an additional methyl group at the alpha position of tryptophan.
- Applications: Explicitly noted as a tachykinin antagonist, indicating therapeutic relevance in neurological or inflammatory disorders . Hazard profile: Classified as corrosive (Hazard Code C), requiring stringent handling protocols .
Other Ester Derivatives (e.g., Ethyl, Tert-Butyl)
While specific data on tert-butyl esters are absent in the evidence, methyl and ethyl esters generally differ in:
- Lipophilicity : Larger ester groups (e.g., tert-butyl) may enhance membrane permeability but reduce aqueous solubility.
- Stability : Methyl esters are more prone to hydrolysis than bulkier esters, affecting shelf life and metabolic pathways.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Impact : The D-isomer may exhibit reduced binding affinity to mammalian receptors compared to the L-form, limiting its direct therapeutic use but making it valuable for probing chiral selectivity in drug design .
- Ester Group Dynamics : Methyl esters balance solubility and metabolic stability, whereas bulkier esters (e.g., tert-butyl) could optimize drug delivery but require further study .
- Safety Considerations : DL-α-Methyltryptophan derivatives’ corrosivity underscores the need for controlled synthesis and handling environments .
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